

Application Note: Spectroscopic Characterization of Novel Brucine Derivatives for Drug Discovery

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Compound of Interest

Compound Name: *Brucina*

Cat. No.: *B8254634*

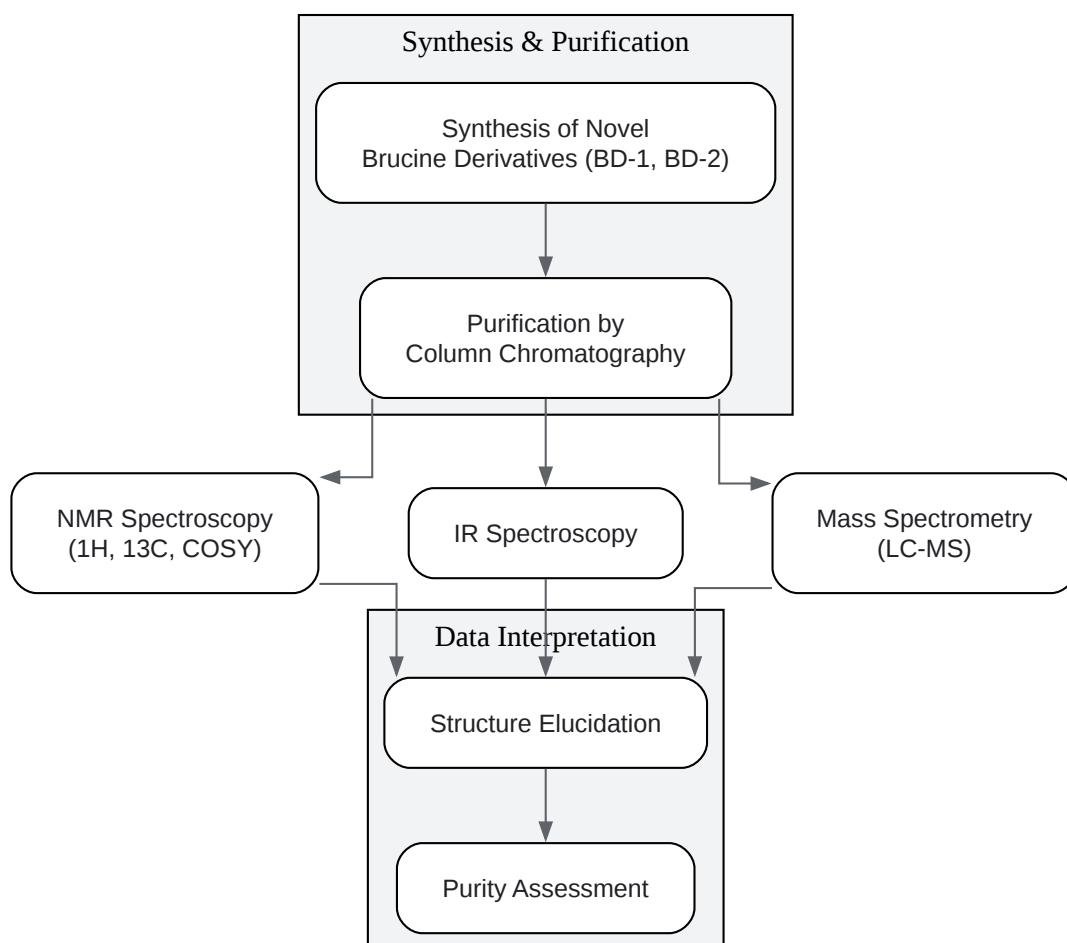
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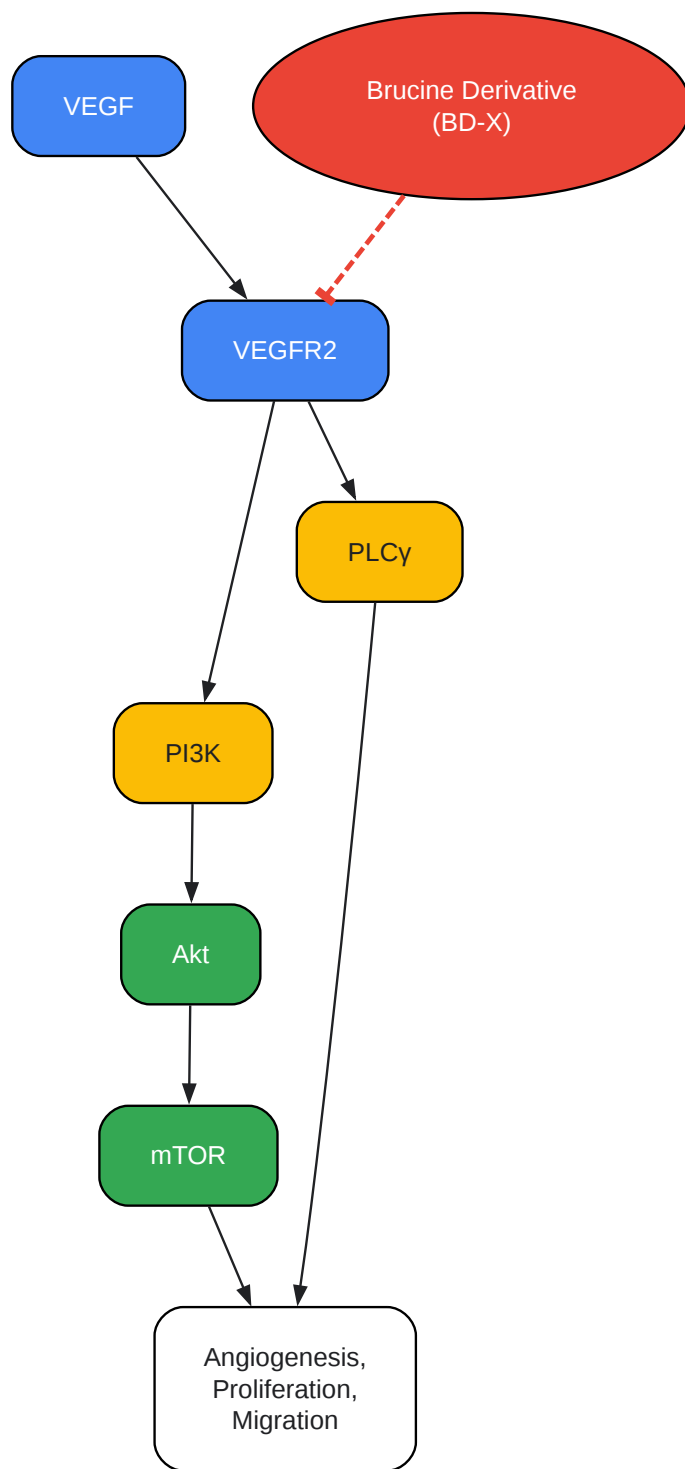
Introduction

Brucine, a natural alkaloid extracted from the seeds of *Strychnos nux-vomica*, is a valuable scaffold in medicinal chemistry due to its diverse pharmacological activities, including anti-tumor, anti-inflammatory, and analgesic effects.[1] The development of novel brucine derivatives offers the potential for enhanced therapeutic efficacy and reduced toxicity. This application note provides a detailed protocol for the comprehensive spectroscopic analysis of two novel brucine derivatives, BD-1 (an ester derivative) and BD-2 (an amide derivative), using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). These techniques are essential for unambiguous structure elucidation and purity assessment, critical steps in the drug development pipeline.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of novel brucine derivatives.





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References

- 1. Brucine: A Review of Phytochemistry, Pharmacology, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
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